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molecular formula FeNi B8629982 Nickel Iron composite CAS No. 12062-87-2

Nickel Iron composite

Cat. No. B8629982
M. Wt: 114.54 g/mol
InChI Key: UGKDIUIOSMUOAW-UHFFFAOYSA-N
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Patent
US07884065B2

Procedure details

165 g 4-(3-methyl-but-2-enyl)-phenol, 2 wt. % Raney nickel-iron (composition of the catalyst: 45% nickel, 3% aluminium, 8% iron; water content 44%) are initially introduced into a stirred autoclave with a gassing stirrer. Hydrogenation is carried out for 6 hours at 170° C. under a hydrogen pressure of 20 bar. After filtration, 165 g of crude product are obtained. 158 g 4-isoamylcyclohexanol (b.p.: 65° C., 0.6 mbar), which has the following composition: 33.1% cis-4-isoamylcyclohexanol and 66.3% trans-4-isoamylcyclohexanol, are obtained by distillation of the crude product.
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
158 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])=[CH:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[Al].[CH2:14]([CH:19]1[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]1)[CH2:15][CH:16]([CH3:18])[CH3:17]>[Fe].[Ni].[Ni].[Fe].O>[CH2:4]([C@@H:5]1[CH2:6][CH2:7][C@H:8]([OH:11])[CH2:9][CH2:10]1)[CH2:3][CH:2]([CH3:12])[CH3:1].[CH2:14]([C@H:19]1[CH2:20][CH2:21][C@H:22]([OH:25])[CH2:23][CH2:24]1)[CH2:15][CH:16]([CH3:18])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
165 g
Type
reactant
Smiles
CC(=CCC1=CC=C(C=C1)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
158 g
Type
reactant
Smiles
C(CC(C)C)C1CCC(CC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe].[Ni]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration, 165 g of crude product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CC(C)C)[C@H]1CC[C@H](CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33.1%
Name
Type
product
Smiles
C(CC(C)C)[C@@H]1CC[C@H](CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.3%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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